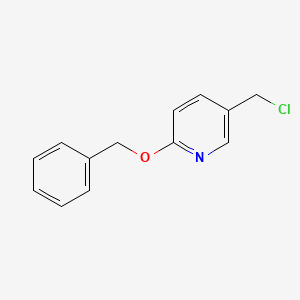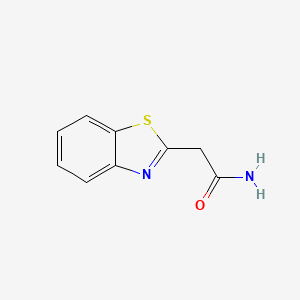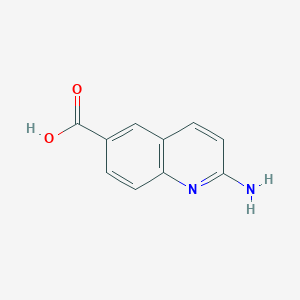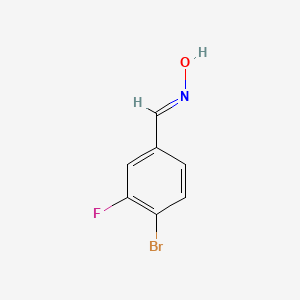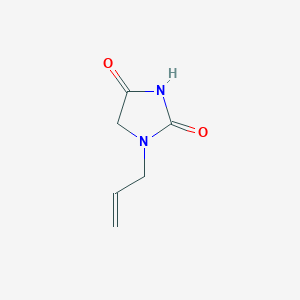
1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane
Übersicht
Beschreibung
1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane, also known as Boc-Pyr-Cyclopropane, is a cyclopropane derivative of pyrrolidin-3-yl that has been widely used in organic synthesis. It is a colorless liquid at room temperature, and is soluble in most organic solvents. Boc-Pyr-Cyclopropane is a versatile building block for organic synthesis, and has been used in a variety of applications, including the synthesis of pharmaceuticals and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of α-Cyclopropyl-β-homoprolines
Researchers have prepared α-cyclopropyl-β-homoprolines via 1,3-dipolar cycloadditions, showcasing the chemical versatility of cyclopropane-containing compounds. These structures are crucial for the development of novel amino acids and peptides, illustrating significant synthetic applications (Cordero et al., 2009).
Pharmacologically Relevant Syntheses
Another study highlights the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, which are important for medicinal chemistry and pharmacology. This method leverages the reactivity of cyclopropane compounds to produce nitrogen-containing polycyclic compounds, indicating potential pharmacological applications (Boichenko et al., 2022).
Alkylation for Nitrogen-Containing Heterocyclic Systems
The alkylation of metalated α-aminonitriles has been utilized to form new C-C bonds, leading to the synthesis of various nitrogen-containing heterocycles. This research demonstrates the utility of cyclopropane derivatives in creating complex structures relevant to alkaloid chemistry and drug development (Renault et al., 2023).
Divergent and Solvent-Dependent Reactions
Divergent synthesis strategies have been developed starting from cyclopropane derivatives, showcasing the ability to produce different nitrogen-containing compounds based on solvent choice and reaction conditions. This highlights the adaptability of cyclopropane compounds in synthetic organic chemistry (Rossi et al., 2007).
Boc-Protected β-Amino Acids Synthesis
The development of an efficient method for synthesizing Boc-protected 4,5-methano-β-proline from itaconic acid demonstrates the application of cyclopropane derivatives in creating novel β-amino acids for peptide synthesis and drug discovery (Tymtsunik et al., 2014).
Catalytic Approaches to Functionalized Pyrroles
Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols into functionalized pyrroles illustrates a novel approach to constructing pyrrole derivatives, which are significant in pharmaceutical chemistry (Gabriele et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole and other aromatic nitrogen heterocycles . These amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .
Mode of Action
The compound interacts with its targets by converting the amino group into a carbamate . This is achieved by the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action results in the formation of a new Pd–C bond through oxidative addition .
Pharmacokinetics
The Boc group is stable and resistant to most nucleophiles and bases , suggesting that the compound may have good stability in the body.
Result of Action
The result of the compound’s action is the protection of the amino group, allowing for transformations of other functional groups . This is achieved by converting the amino group into a carbamate . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of pH conditions and temperatures . It can be cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity and water content of its environment.
Safety and Hazards
Zukünftige Richtungen
The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future directions may involve further optimization of the synthesis process and exploration of new applications of Boc-protected amines.
Biochemische Analyse
Biochemical Properties
1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group protects the amino group during reactions, preventing it from participating in side reactions. This compound interacts with various enzymes and proteins, including those involved in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Cellular Effects
This compound influences cellular processes by acting as a precursor in the synthesis of peptides and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by providing protected amino groups that can be selectively deprotected and incorporated into larger molecules. This compound’s impact on cellular function is primarily through its role in synthetic pathways rather than direct biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules during synthesis reactions. The Boc group provides steric protection to the amino group, preventing it from reacting with other functional groups. Upon removal of the Boc group under acidic conditions, the free amino group can participate in nucleophilic addition and substitution reactions, facilitating the formation of peptide bonds and other linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions. Over time, the compound may degrade if exposed to acidic environments, leading to the release of the free amino group. Long-term studies have shown that the stability of the Boc group is crucial for maintaining the compound’s integrity during synthetic reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used in peptide synthesis without significant adverse effects. At high doses, the compound may exhibit toxic effects due to the accumulation of the free amino group after Boc group removal. Studies have shown that careful dosage control is necessary to avoid toxicity and ensure the desired synthetic outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes that catalyze the formation of peptide bonds, such as peptidyl transferases. The Boc group protects the amino group during these reactions, allowing for selective deprotection and incorporation into peptides. The compound’s involvement in metabolic pathways is primarily through its role as a protected amino acid derivative .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The Boc group may influence the compound’s solubility and transport properties, affecting its localization and accumulation within cells. The compound’s distribution is crucial for its role in synthetic pathways, as it must reach the appropriate cellular compartments to participate in reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can participate in synthetic reactions. Post-translational modifications and targeting signals may also play a role in the compound’s localization, ensuring it reaches the appropriate sites within the cell .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622429 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185693-07-6 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




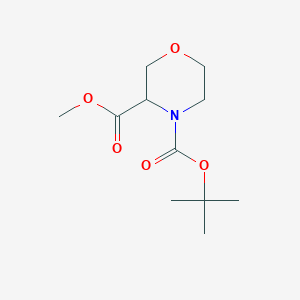


![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
